Epiandrosterone sulfate

Description

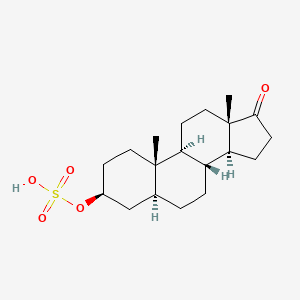

Structure

3D Structure

Properties

CAS No. |

977-35-5 |

|---|---|

Molecular Formula |

C19H30O5S |

Molecular Weight |

370.504 |

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

ZMITXKRGXGRMKS-DDCNXBGYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |

Appearance |

White to off-white crystalline powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Epiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo, |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Epiandrosterone Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiandrosterone sulfate (EpiA-S) is a sulfated endogenous steroid metabolite that has garnered increasing interest in clinical diagnostics and sports doping control. While its parent compound, epiandrosterone, was isolated in the early 1930s, the discovery of its sulfated conjugate is intrinsically linked to the broader exploration of steroid metabolism and the development of analytical techniques capable of separating and identifying steroid conjugates from complex biological matrices. This technical guide provides a comprehensive history of the discovery of this compound, detailing the key scientific milestones, the evolution of experimental protocols for its isolation and characterization, and its metabolic context. Quantitative data from foundational and contemporary studies are summarized, and key pathways and experimental workflows are visualized to offer a clear and in-depth understanding of this important steroid metabolite.

Historical Context: The Dawn of Steroid Chemistry

The story of this compound begins with the pioneering work on sex hormones in the early 20th century. A pivotal moment came in 1931 when Adolf Friedrich Johann Butenandt and Kurt Tscherning first isolated epiandrosterone from male urine.[1] This discovery was part of a broader effort that led to Butenandt being awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones.[2] Following this, the focus of steroid research expanded to include not just the free hormones but also their metabolites and conjugates, which were hypothesized to be the primary forms of excretion.

The existence of steroid sulfates was confirmed in 1944 with the isolation of dehydrothis compound (DHEA-S) from urine.[3] This discovery opened a new chapter in endocrinology, suggesting that sulfation was a key metabolic pathway for steroids. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its identification was an inevitable outcome of the systematic studies on urinary steroid excretion undertaken in the late 1940s and 1950s by researchers such as Konrad Dobriner and Seymour Lieberman.[4][5] Their work involved the meticulous fractionation and characterization of ketosteroids from human urine, laying the groundwork for our understanding of the complete urinary steroid profile.[6][7]

Metabolic Pathway of this compound

This compound is a downstream metabolite in the androgen synthesis pathway. Its formation involves a series of enzymatic conversions, primarily occurring in the adrenal glands and peripheral tissues.

The metabolic cascade begins with dehydroepiandrosterone (DHEA), a major secretory product of the adrenal glands.[8] DHEA is then converted to epiandrosterone. Subsequently, epiandrosterone undergoes sulfation to form this compound. This sulfation is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group to the steroid molecule.[9] This process increases the water solubility of the steroid, facilitating its transport in the circulation and eventual excretion in the urine.

Experimental Protocols: From Early Isolation to Modern Quantification

The methodologies for studying this compound have evolved significantly since its initial discovery, driven by advancements in analytical chemistry.

Early Isolation and Characterization (circa 1940s-1950s)

The initial identification of this compound would have relied on a series of classical biochemical techniques aimed at separating and characterizing steroid conjugates from large volumes of urine.

Experimental Workflow for Early Isolation:

References

- 1. THE CLINICAL SIGNIFICANCE OF URINARY 17-KETOSTEROID ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of sulfate esters. The synthesis of steroid sulfates by a dicyclohexylcarbodimide-mediated sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies in steroid metabolism; identification and characterization of ketosteroids isolated from urine of healthy and diseased persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Study of the urinary elimination of 17-ketogenic steroids in childhood (with the Norymberski method)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The evolution of methods for urinary steroid metabolomics in clinical investigations particularly in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of steroid bisglucuronide and sulfate glucuronide reference materials: Unearthing neglected treasures of steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The isolation of 17-ketosteroids from the urine of normal women - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of Epiandrosterone Sulfate in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiandrosterone sulfate (EpiA-S) is an endogenous sulfated neurosteroid and a metabolite of dehydroepiandrosterone (DHEA). While research has historically focused on its more abundant precursor, DHEA sulfate (DHEAS), emerging evidence suggests that EpiA-S may have distinct physiological roles and potential as a clinical biomarker. This technical guide provides a comprehensive overview of the current understanding of EpiA-S in human physiology, including its biosynthesis, metabolism, and putative functions. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and metabolic workflows through structured diagrams to facilitate further research and drug development efforts in this area.

Introduction

Epiandrosterone (EpiA) is a naturally occurring 19-carbon steroid hormone and a metabolite of DHEA.[1] It is produced in the adrenal glands, gonads, and the brain.[1] Epiandrosterone itself is a precursor to the potent androgen dihydrotestosterone (DHT), and thus contributes to androgenic activity, influencing the development of male sexual characteristics, muscle mass, and bone density.[1] Epiandrosterone has also been investigated for its potential neuroprotective effects.[1]

This compound (EpiA-S) is the sulfated conjugate of Epiandrosterone. Steroid sulfation is a critical process that increases the water solubility of steroids, facilitating their transport in the circulation and creating a reservoir of precursor molecules.[2] While DHEAS is the most abundant circulating steroid hormone in humans, the specific endogenous role of EpiA-S is less understood. This guide aims to consolidate the existing knowledge on EpiA-S to serve as a foundational resource for the scientific community.

Biosynthesis and Metabolism of this compound

The formation and breakdown of EpiA-S are integral parts of the broader steroidogenic pathways. The key enzymatic steps involve 5α-reduction, sulfation, and desulfation.

Biosynthesis

Epiandrosterone is primarily derived from DHEA through the action of 5α-reductase enzymes (SRD5A1 and SRD5A2). Subsequently, Epiandrosterone is sulfated to form this compound. This reaction is catalyzed by sulfotransferase enzymes (SULTs), with SULT2A1 being a key enzyme responsible for the sulfation of DHEA and other hydroxysteroids.[3][4] The universal sulfonate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[5]

Metabolism and Deconjugation

This compound can be hydrolyzed back to its unconjugated, biologically active form, Epiandrosterone, by the enzyme steroid sulfatase (STS).[6][7] This deconjugation process is crucial for the local, intracrine production of active androgens in peripheral tissues.[8]

Physiological Role of this compound

The direct biological functions of EpiA-S are not yet fully elucidated. Much of its activity is likely attributable to its role as a precursor to Epiandrosterone and subsequently DHT. However, like other sulfated neurosteroids, EpiA-S may possess intrinsic activity.

Androgen Precursor

The primary established role of EpiA-S is as a circulating reservoir for the production of more potent androgens. Following uptake into peripheral tissues and desulfation by STS, the resulting Epiandrosterone can be converted to DHT, a powerful androgen receptor agonist.

Neurosteroid Activity

While direct evidence is limited, the structural similarity of EpiA-S to DHEAS suggests it may function as a neurosteroid. DHEAS is known to be a negative allosteric modulator of the GABA-A receptor and can also modulate NMDA receptor activity.[1][9][10][11][12] These actions contribute to neuronal excitability and plasticity. It is plausible that EpiA-S exerts similar effects, thereby influencing mood, cognition, and neuronal function. Further research is required to confirm the direct interaction of EpiA-S with these and other neuronal receptors.

Biomarker Potential

Recent studies have highlighted the potential of EpiA-S as a clinical biomarker. For instance, lower levels of EpiA-S have been associated with chronic widespread musculoskeletal pain. Additionally, the ratio of androsterone sulfate to this compound is being explored as a marker for 5α-reductase activity.[13]

Quantitative Data

Quantitative data for EpiA-S in human serum is limited. The following table summarizes available data. For context, reference ranges for the more abundant DHEAS are also provided.

| Steroid | Population | Mean Concentration (µg/dL) | Concentration Range (µg/mL) | Citation |

| This compound | Adult Males | 44 | 0.005 - 1.5 | [14] |

| Adult Females | 25 | 0.005 - 1.5 | [14] | |

| DHEA Sulfate | Adult Males (20-29 yrs) | - | 280 - 640 | [15] |

| Adult Females (20-29 yrs) | - | 65 - 380 | [15] | |

| Adult Males (60-69 yrs) | - | 42 - 290 | [15] | |

| Adult Females (60-69 yrs) | - | 13 - 130 | [15] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from a method for the analysis of androsterone and epiandrosterone sulfates in human serum.[14]

Objective: To quantify the concentration of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Human serum samples

-

Acetonitrile (ACN)

-

Hexane

-

Internal Standard (IS): [7,7,16,16-²H₄]dehydroepiandrosterone-S

-

Solid-Phase Extraction (SPE) cartridges

-

LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 10 µL of serum, add the internal standard solution.

-

Deproteinize the sample by adding acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with hexane to remove non-polar interferences.

-

Elute the androgen sulfates from the cartridge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in an appropriate mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Operate the mass spectrometer in negative ion mode and use selected ion monitoring (SIM) to detect the specific mass-to-charge ratios of EpiA-S and the internal standard.

-

-

Data Analysis:

-

Quantify EpiA-S concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Steroid Sulfatase Activity Assay

This is a general protocol for measuring steroid sulfatase activity that can be adapted for this compound as a substrate.[16]

Objective: To measure the activity of steroid sulfatase in a given sample (e.g., cell lysate, purified enzyme).

Materials:

-

Enzyme source (e.g., cell lysate containing STS)

-

Substrate: this compound (or a fluorogenic substrate like 4-methylumbelliferyl sulfate for a continuous assay)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5, if using a fluorogenic substrate)

-

Detection system (e.g., LC-MS/MS to measure Epiandrosterone formation, or a fluorometer)

Procedure:

-

Reaction Setup:

-

In a microplate or microcentrifuge tube, combine the assay buffer and the enzyme source.

-

Pre-incubate the mixture at 37°C.

-

-

Initiate Reaction:

-

Add the substrate (this compound) to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Terminate Reaction:

-

Stop the reaction (e.g., by adding a cold organic solvent to precipitate the enzyme, or a high pH stop solution if using a fluorogenic substrate).

-

-

Product Quantification:

-

Quantify the amount of product (Epiandrosterone) formed using a suitable analytical method like LC-MS/MS. If a fluorogenic substrate is used, measure the fluorescence.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

-

Conclusion and Future Directions

This compound is an endogenous steroid with a largely unexplored physiological role. As a metabolite of DHEA and a precursor to potent androgens, it is positioned at a key juncture in steroid metabolism. The limited available data suggest its potential as a neuroactive compound and a clinical biomarker.

Future research should focus on:

-

Elucidating Direct Biological Effects: Investigating the direct binding of EpiA-S to neuronal and other receptors to uncover any intrinsic biological activity.

-

Expanding Quantitative Data: Establishing comprehensive reference ranges for EpiA-S in diverse populations to aid in its clinical utility as a biomarker.

-

Developing Specific Assays: Optimizing and validating high-throughput assays for the accurate quantification of EpiA-S in various biological matrices.

-

Investigating Pathophysiological Roles: Exploring the involvement of EpiA-S in the pathology of androgen-related disorders, neurodegenerative diseases, and other conditions.

This technical guide provides a framework for understanding the current state of knowledge on this compound and is intended to catalyze further investigation into this intriguing endogenous molecule.

References

- 1. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of dehydrothis compound and allopregnanolone sulfate on the binding of [(3)H]ifenprodil to the N-methyl-d-aspartate receptor in rat frontal cortex membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neurosteroid dehydrothis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroepiandrosterone (DHEA) and dehydrothis compound (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions of the neurosteroid dehydrothis compound with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An increase in spinal dehydrothis compound (DHEAS) enhances NMDA-induced pain via phosphorylation of the NR1 subunit in mice: involvement of the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DHEA-Sulfate Test - UF Health [ufhealth.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Metabolic Pathway of Epiandrosterone Sulfate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of Epiandrosterone sulfate. It details the key enzymes involved, presents quantitative kinetic data, and outlines a representative experimental protocol for studying this biotransformation. The included diagrams visualize the core metabolic and experimental processes to facilitate a deeper understanding of this critical pathway in steroid metabolism.

Introduction to Epiandrosterone and its Sulfation

Epiandrosterone (EpiA), or 3β-hydroxy-5α-androstan-17-one, is an androgenic steroid hormone and a natural metabolite of dehydroepiandrosterone (DHEA).[1][2] It is found in most mammals and is excreted in urine as a normal part of metabolism.[1] Like other steroids, Epiandrosterone undergoes phase II metabolism to increase its water solubility and facilitate excretion.[3][4] A primary route for this is sulfation (or sulfoconjugation), which involves the transfer of a sulfonate group to the steroid molecule, forming this compound.[5] This process is not only crucial for detoxification and clearance but also for creating a reservoir of steroids that can be converted back to their active forms by sulfatases in peripheral tissues.[6][7] Understanding the formation of this compound is vital for research in endocrinology, drug metabolism, and for the development of diagnostics and therapeutics targeting steroid hormone pathways.

The Metabolic Pathway of this compound Formation

The formation of this compound is a multi-step process that begins with cholesterol and involves several enzymatic conversions. The final and rate-limiting step is the sulfation of Epiandrosterone itself, catalyzed by cytosolic sulfotransferase enzymes.

Precursor Synthesis: From DHEA to Epiandrosterone

Epiandrosterone is derived from DHEA, a major steroid precursor synthesized primarily in the adrenal glands.[8][9] DHEA can be metabolized into more potent androgens.[10] One of these metabolic routes leads to the formation of Dihydrotestosterone (DHT), which is subsequently inactivated and converted into metabolites including Epiandrosterone.[11] The conversion of DHT to Epiandrosterone is facilitated by hydroxysteroid dehydrogenases.[11]

The Sulfation Reaction

The critical step in the formation of this compound is the enzymatic transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of Epiandrosterone.[8][12]

This reaction is catalyzed by specific sulfotransferase (SULT) enzymes. The primary enzyme responsible for the sulfation of DHEA and other related steroids, including likely Epiandrosterone, is SULT2A1 , also known as dehydroepiandrosterone sulfotransferase (DHEA-ST).[4][13][14] While SULT1E1 can also sulfate DHEA to a lesser extent, SULT2A1 is considered the principal enzyme in this pathway.[8][15] This enzyme is highly expressed in the human liver, intestine, and adrenal glands.[3][4]

The overall reaction can be summarized as: Epiandrosterone + PAPS ---(SULT2A1)---> this compound + PAP

Below is a diagram illustrating the broader metabolic context leading to the formation of this compound.

Caption: Overview of the steroidogenic pathway leading to Epiandrosterone and its subsequent sulfation.

Quantitative Data: Enzyme Kinetics

The efficiency of the sulfation reaction is described by enzyme kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). While specific kinetic data for Epiandrosterone is limited in readily available literature, extensive research has been conducted on its precursor, DHEA, with the key enzyme SULT2A1. These values provide a strong proxy for understanding the affinity and efficiency of this metabolic step.

| Enzyme | Substrate | Km (μM) | Vmax/Km (Efficiency) | Species | Reference |

| hSULT2A1 | DHEA | 9.4 ± 2.5 | 50.5 | Human | [16] |

| pSULT2A1 | DHEA | 3.3 ± 1.9 | 72.9 | Porcine | [16] |

| hSULT2A1 | Androstenone | 5.8 ± 0.6 | - | Human | [16] |

| pSULT2A1 | Androstenone | 74.1 ± 15.9 | - | Porcine | [16] |

Table 1: Summary of kinetic parameters for SULT2A1 with DHEA and a related steroid. Data for Vmax/Km is presented as reported in the source.

The lower Km value indicates a higher affinity of the enzyme for the substrate. The data highlights species-specific differences in substrate affinity for SULT2A1.[16]

Experimental Protocols: Sulfotransferase Activity Assay

Investigating the formation of this compound in vitro typically involves a sulfotransferase activity assay. The following is a generalized protocol synthesized from established methodologies for measuring SULT activity.[17][18] This assay quantifies the transfer of a radiolabeled sulfate group from [35S]PAPS to Epiandrosterone.

Materials and Reagents

-

Enzyme Source: Recombinant human SULT2A1 or human liver S9 fractions.[2][14]

-

Substrate: Epiandrosterone (stock solution in ethanol or DMSO).

-

Cofactor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS), including radiolabeled [35S]PAPS.[17]

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 6.5 - 7.0).[17]

-

Dithiothreitol (DTT): To maintain a reducing environment.

-

Magnesium Chloride (MgCl2): Often included as a cofactor for the enzyme.[17]

-

Quenching Solution: e.g., Acetonitrile or methanol to stop the reaction.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Separation Method: Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

Assay Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction cocktail. A typical 100 µL reaction might contain:

-

Enzyme Addition: Add 10 µL of the diluted enzyme source (e.g., recombinant SULT2A1) to initiate the reaction. Ensure control reactions are included: one without the substrate (to measure background) and one without the enzyme (to ensure no non-enzymatic reaction occurs).[17]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold quenching solution (e.g., 100 µL of acetonitrile).

-

Separation of Product: Separate the radiolabeled product (Epiandrosterone [35S]sulfate) from the unreacted [35S]PAPS.

-

TLC Method: Spot the reaction mixture onto a TLC plate and develop it with an appropriate solvent system. The sulfated steroid will have a different Rf value than PAPS.

-

HPLC Method: Inject the sample into an HPLC system equipped with a radioactivity detector to separate and quantify the product peak.

-

-

Quantification:

-

For TLC, the spot corresponding to the product can be scraped and the radioactivity measured using a liquid scintillation counter.

-

For HPLC, the radioactivity of the eluting product peak is measured.

-

-

Data Analysis: Calculate the amount of product formed per unit time to determine the reaction velocity. By varying the substrate concentration, kinetic parameters like Km and Vmax can be determined using Michaelis-Menten plots.

Caption: A generalized experimental workflow for determining the kinetics of Epiandrosterone sulfation.

Conclusion

The formation of this compound is a key metabolic process driven primarily by the SULT2A1 enzyme, which converts the hydrophobic Epiandrosterone steroid into a water-soluble conjugate for transport and excretion. This pathway is an integral part of the broader network of steroid metabolism that regulates androgen activity and homeostasis. The provided kinetic data for the precursor DHEA offers valuable insight into the efficiency of this reaction, and the outlined experimental protocol provides a robust framework for researchers to further investigate the sulfation of Epiandrosterone and other related steroids. A thorough understanding of this pathway is essential for professionals in pharmacology and endocrinology engaged in the study of steroid-related physiological and pathological conditions.

References

- 1. evolutionary.org [evolutionary.org]

- 2. Human liver S9 fractions: metabolism of dehydroepiandrosterone, epiandrosterone, and related 7-hydroxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0062657) [hmdb.ca]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Multienzyme Complex Nature of Dehydrothis compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Human sulfotransferase SULT2A1 pharmacogenetics: genotype-to-phenotype studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dehydrothis compound - Wikipedia [en.wikipedia.org]

- 16. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

physiological function of Epiandrosterone sulfate in the brain

An In-depth Technical Guide on the Physiological Function of Dehydroepiandrosterone Sulfate (DHEAS) in the Brain

Disclaimer: This technical guide focuses on the physiological functions of Dehydrothis compound (DHEAS) . The initial request specified "this compound"; however, the available scientific literature overwhelmingly pertains to DHEAS, a distinct and extensively studied neurosteroid. Epiandrosterone is a metabolite of DHEA, but its sulfated form is not a prominent subject of research in neuroscience. It is presumed that the intended subject of this in-depth guide was the functionally significant and widely researched DHEAS.

Introduction

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundant circulating steroid hormones in humans.[1][2] While largely produced by the adrenal glands, both DHEA and DHEAS are also synthesized de novo in the central nervous system (CNS), earning them the classification of "neurosteroids".[1][2][3] Brain concentrations of these steroids can be significantly higher than in the periphery, suggesting a crucial role in neural function independent of peripheral endocrine signaling.[4][5]

DHEAS, the more stable and abundant form, readily crosses the blood-brain barrier and exerts a wide range of effects within the CNS.[6][7] It is a potent modulator of several key neurotransmitter systems and has been implicated in neuroprotection, neurogenesis, cognitive enhancement, and the regulation of mood and emotional responses.[1][3][8] Its levels naturally decline with age, a phenomenon that has been correlated with age-related cognitive decline and increased vulnerability to neurodegenerative diseases.[9][10]

This technical guide provides a comprehensive overview of the physiological functions of DHEAS in the brain, intended for researchers, scientists, and drug development professionals. It details the neurosteroid's biosynthesis and metabolism, its mechanisms of action at the receptor and signaling pathway levels, and its impact on broader neurological processes. The guide includes summaries of quantitative data, detailed experimental protocols from key studies, and visualizations of critical pathways and workflows.

Biosynthesis and Metabolism of DHEAS in the Brain

The presence of DHEAS in the brain is attributable to both uptake from peripheral circulation and local synthesis within the CNS.[1][6]

2.1 De Novo Synthesis

Brain cells, particularly astrocytes and neurons, possess the necessary enzymatic machinery to synthesize DHEA from cholesterol.[11][12] The pathway is as follows:

-

Cholesterol to Pregnenolone: The process begins with the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cytochrome P450 side-chain cleavage).[13]

-

Pregnenolone to DHEA: Pregnenolone is then converted to DHEA by a single enzyme, cytochrome P450c17, which catalyzes two sequential reactions: 17α-hydroxylation and the 17,20-lyase reaction.[1] The expression of P450c17 in astrocytes and neurons is strong evidence for the brain's capacity for de novo DHEA synthesis.[1][12]

-

DHEA to DHEAS: DHEA is reversibly converted to its more stable sulfated form, DHEAS, by the action of sulfotransferase enzymes (SULTs), primarily SULT2A1.[1][14]

-

DHEAS to DHEA: The reverse reaction, the hydrolysis of DHEAS back to DHEA, is catalyzed by the enzyme steroid sulfatase (STS).[1][15]

This local production and interconversion allow for precise spatial and temporal control of neurosteroid levels within specific brain regions, independent of fluctuating peripheral concentrations.

Neurophysiological Functions and Mechanisms of Action

DHEAS exerts its influence on the brain primarily through non-genomic mechanisms, directly modulating the function of several key ligand-gated ion channels and signaling pathways.[8]

3.1 Modulation of Neurotransmitter Receptors

-

GABA-A Receptor: One of the most well-characterized actions of DHEAS is its role as a negative allosteric modulator of the GABA-A receptor.[16][17][18] It binds to a site on the receptor complex, distinct from the GABA binding site, reducing the receptor's sensitivity to GABA.[17][18] This inhibition of GABAergic neurotransmission decreases chloride influx, leading to reduced neuronal hyperpolarization and an overall increase in neuronal excitability.[17][19] Studies suggest DHEAS may act via the picrotoxin site or stabilize a novel non-conducting state of the receptor.[18][20]

-

NMDA Receptor: The interaction of DHEAS with the N-methyl-D-aspartate (NMDA) receptor is more complex. While some studies show weak direct modulatory effects, a significant mechanism appears to be indirect.[21] DHEAS has been shown to potentiate NMDA receptor activity and NMDA-induced pain behaviors.[22] This effect is often mediated through the sigma-1 (σ1) receptor, which, when activated by DHEAS, can enhance NMDA receptor function.[1][22]

-

Sigma-1 (σ1) Receptor: DHEAS acts as an agonist at the σ1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][21] This interaction is implicated in many of DHEAS's neuroprotective and neuromodulatory effects, including the enhancement of NMDA receptor signaling and the regulation of intracellular calcium.[1][22]

3.2 Intracellular Signaling Pathways

-

Akt Signaling Pathway: DHEAS influences the Akt (Protein Kinase B) signaling pathway, which is central to cell survival and apoptosis. Interestingly, its effects can be contrary to those of its precursor, DHEA. One study found that while DHEA activated Akt and decreased apoptosis in neural precursors, DHEAS decreased activated Akt levels and increased apoptosis.[23] This suggests a complex regulatory role during neurogenesis where the balance between DHEA and DHEAS could be critical.

-

PKC and PKA Pathways: DHEAS can enhance NMDA receptor function by increasing the phosphorylation of its subunits, such as NR1. This process involves the activation of protein kinase C (PKC) and protein kinase A (PKA), demonstrating a link between the neurosteroid and these crucial intracellular signaling cascades.[22]

-

Anti-Inflammatory Pathways: DHEAS exhibits significant anti-inflammatory and neuroprotective properties. It can reduce neuroinflammation by inhibiting the expression of matrix metalloproteinase-9 (MMP-9) in astrocytes challenged with inflammatory mediators like bradykinin.[9] This action involves blocking the activation of upstream signaling molecules such as ERK1/2 and Akt.[9] Furthermore, DHEAS has been shown to modulate the synthesis of cytokines like Interleukin-6 (IL-6), a key player in neuroinflammatory responses.[7]

3.3 Cellular and Systemic Effects

-

Neurogenesis and Neuroprotection: DHEAS plays a vital role in the development and protection of the nervous system. It has been shown to enhance the survival of neurons and glial cells in culture.[24] In vivo, DHEA(S) can stimulate neurogenesis in the hippocampus, promote the survival of newly formed neurons, and counteract the suppressive effects of stress hormones like corticosterone on this process.[25][26] Its neuroprotective effects extend to shielding neurons from various insults, including excitotoxicity and inflammation.[1][3][7][9]

-

Memory and Cognition: A substantial body of evidence from animal studies demonstrates the memory-enhancing effects of DHEAS.[8][24][27] Post-training administration of DHEAS has been shown to improve memory retention in tasks such as active and passive avoidance.[24][27] These effects are dose-dependent, often showing a typical inverted U-shaped curve.[27] The mechanism is thought to involve the modulation of neuronal excitability and synaptic plasticity in key memory circuits, such as the hippocampus.[1][28]

-

Mood and Anxiety: The role of DHEAS in mood and anxiety is complex, with some studies suggesting anxiolytic properties while others report conflicting results.[8][29] Research in humans has found a significant inverse association between DHEAS levels and measures of anxiety sensitivity and negative affect.[30] Conversely, lower levels of DHEAS have been observed in female patients with major depression, particularly when accompanied by severe anxiety.[31] These findings suggest that DHEAS is an important factor in the neurobiology of mood and stress-related disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the effects of DHEAS.

Table 1: Receptor Interaction and Electrophysiological Effects

| Parameter | Receptor/Channel | Preparation | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | GABA-induced Currents | Cultured Ventral Mesencephalon Neurons | 13 ± 3 µM | [17] |

| Binding Inhibition | [³H]muscimol Binding | Rat Brain Membranes | High µM concentrations | [17] |

| Binding Inhibition | [³⁵S]TBPS Binding | Rat Cerebral Cortical Membranes | Competitive Inhibition |[18] |

Table 2: Behavioral Effects in Rodents

| Effect | Animal Model | Administration Route | Effective Dose Range | Reference |

|---|---|---|---|---|

| Memory Enhancement | Mice (FAAT¹) | Intracerebroventricular (i.c.v.) | 162 ng/mouse (peak effect) | [27] |

| Memory Enhancement | Mice (FAAT¹) | Subcutaneous (s.c.) | 700 µ g/mouse (peak effect) | [27] |

| Anxiolytic Activity | Mice (Elevated Plus Maze) | Not specified | DHEA: 5 µg/kg to 1.0 mg/kg | [29] |

| Potentiation of Pain | Mice (NMDA-induced) | Intrathecal (i.t.) | Not specified | [22] |

¹FAAT: Footshock Active Avoidance Training

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for replication and further investigation.

5.1 Protocol: Electrophysiological Recording of DHEAS on GABA-A Receptors

-

Objective: To measure the effect of DHEAS on GABA-induced chloride currents in cultured neurons using whole-cell patch-clamp electrophysiology.

-

Methodology:

-

Cell Culture: Primary neurons are cultured from the ventral mesencephalon of embryonic rats on poly-L-lysine-coated glass coverslips.

-

Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier. The external solution contains standard physiological saline (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES). The internal pipette solution contains a chloride salt (e.g., CsCl) to isolate chloride currents, along with EGTA and HEPES.

-

Recording Procedure: A neuron is selected, and a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: GABA (e.g., 10 µM) is applied to the cell via a perfusion system to elicit an inward chloride current. Once a stable baseline response to GABA is established, DHEAS is co-applied with GABA at varying concentrations (e.g., 1 µM to 100 µM).

-

Data Analysis: The peak amplitude of the GABA-induced current is measured before and during the application of DHEAS. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC₅₀ value for DHEAS.

-

-

Reference: Adapted from Majewska et al. (1990).[17]

5.2 Protocol: Assessment of Memory Enhancement in Mice

-

Objective: To determine if post-training administration of DHEAS enhances memory retention using a footshock active avoidance task.

-

Methodology:

-

Animals: Male mice are used for the experiment.

-

Apparatus: A two-chamber shuttle box with a grid floor capable of delivering a mild footshock.

-

Training (Day 1): A mouse is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a few seconds, followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.2 mA). The mouse can avoid the shock by moving to the other chamber during the CS presentation. Each mouse undergoes a set number of trials (e.g., 10 trials). "Weakly trained" mice, which do not meet a stringent acquisition criterion, are often selected to avoid ceiling effects.

-

Drug Administration: Immediately after the training session (within 2 minutes), mice are injected with either vehicle or DHEAS at various doses via the desired route (e.g., intracerebroventricular or subcutaneous).

-

Retention Test (Day 2 or later): The mouse is returned to the apparatus, and the CS is presented without the US for a set number of trials. The number of successful avoidances (crossing to the other side during the CS) is recorded as a measure of memory retention.

-

Data Analysis: The mean number of avoidances in the retention test is compared between the vehicle-treated group and the different DHEAS-treated groups using statistical tests like ANOVA followed by post-hoc tests.

-

-

Reference: Adapted from Flood et al. (1988).[27]

Conclusion and Future Directions

Dehydrothis compound (DHEAS) is a multifaceted neurosteroid with profound effects on brain physiology. Its primary mechanisms of action, centered on the allosteric modulation of GABA-A and NMDA receptors, position it as a critical regulator of neuronal excitability, synaptic plasticity, and cellular resilience. The functional outcomes of these actions—including neuroprotection, enhanced memory, and mood regulation—underscore its importance in maintaining brain health throughout the lifespan.

For drug development professionals, DHEAS and its signaling pathways present compelling targets. The development of selective modulators that mimic or enhance the beneficial effects of DHEAS could offer novel therapeutic strategies for a range of conditions, including:

-

Neurodegenerative Diseases: Leveraging its neuroprotective and anti-inflammatory properties could be beneficial in diseases like Alzheimer's, where inflammation and neuronal loss are key features.[4][5][10]

-

Cognitive Aging: DHEAS supplementation or the use of mimetics could potentially mitigate age-related cognitive decline.[32]

-

Mood and Anxiety Disorders: Targeting the DHEAS-GABA-A receptor interaction may provide new avenues for treating depression and anxiety, particularly in populations with documented DHEAS deficiencies.[30][31]

Future research should focus on elucidating the precise binding sites of DHEAS on its target receptors, further mapping the downstream signaling cascades, and understanding the differential effects of DHEAS versus DHEA in specific neuronal populations. Clinical trials are needed to rigorously evaluate the therapeutic potential and safety of DHEA(S) supplementation for CNS disorders, moving beyond preclinical findings to establish clear clinical utility.

References

- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydroepiandrosterone--a neurosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydroepiandrosterone: a neuroactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective properties of dehydroepiandrosterone-sulfate and its relationship to interleukin 6 after aneurysmal subarachnoid hemorrhage: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actions of dehydroepiandrosterone and its sulfate in the central nervous system: effects on cognition and emotion in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Dehydrothis compound Through Inhibiting Expression of Matrix Metalloproteinase-9 from Bradykinin-Challenged Astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroepiandrosterone and Dehydrothis compound in Alzheimer's Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Dehydroepiandrosterone: biosynthesis and metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation [mdpi.com]

- 16. The neurosteroid dehydrothis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interactions of the neurosteroid dehydrothis compound with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α 1 β 3 γ 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dehydroepiandrosterone (DHEA) and dehydrothis compound (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An increase in spinal dehydrothis compound (DHEAS) enhances NMDA-induced pain via phosphorylation of the NR1 subunit in mice: involvement of the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of dehydroepiandrosterone and its sulfate on brain tissue in culture and on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat, promotes survival of newly formed neurons and prevents corticosterone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Dehydroepiandrosterone and its sulfate enhance memory retention in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Peripheral steroid sulfatase inhibition potentiates improvement of memory retention for hippocampally administered dehydrothis compound but not pregnenolone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Dehydroepiandrosterone is an anxiolytic in mice on the plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The association of dehydroepiandrosterone and dehydrothis compound with anxiety sensitivity and electronic diary negative affect among smokers with and without posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Testosterone and dehydrothis compound in female anxious and non-anxious major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Epiandrosterone Sulfate: A Technical Guide on its Role as a Neurosteroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosteroids are a class of steroids synthesized de novo within the central nervous system (CNS), independently of peripheral endocrine glands. These molecules act as potent modulators of neuronal activity, influencing everything from synaptic plasticity to neuroinflammation and cell survival. Epiandrosterone sulfate, the sulfated ester of the androstane neurosteroid epiandrosterone, has emerged as a significant player in this domain. While structurally related to dehydrothis compound (DHEAS), it exhibits a distinct profile of activity that warrants specific investigation. This technical guide provides a comprehensive overview of the current understanding of this compound as a neurosteroid, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its functional pathways.

Biochemical Profile and Synthesis

This compound belongs to the androstane family of steroids. Its synthesis in the brain is believed to follow the classical steroidogenic pathways, originating from cholesterol. While the precise enzymatic steps and their regulation within specific neural cell types are still under active investigation, it is understood that pregnenolone is a key intermediate. The sulfation of epiandrosterone is a critical step, catalyzed by sulfotransferase enzymes, which not only alters its solubility but also profoundly impacts its biological activity. This sulfated form is generally more stable and can act as a reservoir for the unconjugated steroid.

The biosynthesis of neurosteroids like DHEA (a precursor to epiandrosterone) in the brain involves enzymes such as cytochrome P450c17.[1] This enzyme is expressed in brain cells, including astrocytes and neurons, and is capable of converting pregnenolone to DHEA.[1][2][3] DHEA is then reversibly converted to its sulfated form, DHEAS, by sulfotransferase enzymes.[1] It is believed that this compound synthesis follows a similar pathway. The concentration of these sulfated steroids in the brain can be significantly higher than in the plasma, and their levels appear to be regulated independently of peripheral sources like the adrenal glands.[4][5][6]

Mechanism of Action: Modulating Neuronal Excitability

This compound exerts its influence on the CNS primarily through the allosteric modulation of key ligand-gated ion channels. Its actions are complex and can be both inhibitory and excitatory, depending on the receptor subtype and neuronal context.

Interaction with GABA-A Receptors

The most well-characterized action of this compound is its role as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8] Unlike positive modulators that enhance GABAergic inhibition (e.g., benzodiazepines, other neurosteroids like allopregnanolone), this compound antagonizes the action of GABA.[7]

-

Action: It acts as a non-competitive antagonist, meaning it does not bind to the GABA binding site itself but to a distinct, allosteric site on the receptor complex.[8][9]

-

Effect: This binding reduces the receptor's sensitivity to GABA, decreasing the frequency of chloride channel opening and thereby reducing the inhibitory postsynaptic current.[8] Studies suggest that DHEAS, a closely related compound, stabilizes a novel non-conducting state of the receptor, which may be a shared mechanism for sulfated neurosteroids.[10][11] This action leads to an overall increase in neuronal excitability.

-

Binding Site: Evidence suggests that the binding site for sulfated neurosteroids like DHEAS may overlap with or be identical to the picrotoxin/TBPS site on the GABA-A receptor complex.[12]

Modulation of NMDA Receptors

This compound also interacts with N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and plasticity. The modulation is complex and can be bidirectional. While some sulfated neurosteroids like pregnenolone sulfate are known positive allosteric modulators of NMDA receptors, the effects of this compound are less defined but are believed to contribute to its overall effect on neuronal excitability.[8][13][14] DHEAS has been shown to enhance NMDA receptor activity, potentially through an interaction with sigma-1 receptors.[15][16]

Sigma-1 Receptor Agonism

Recent evidence points to the sigma-1 receptor as another important target for this compound and related neurosteroids.[15][16] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating calcium signaling, ion channel function, and cell survival.[15] Agonism at this receptor by DHEAS has been linked to the inhibition of 5-HT3 receptor-mediated glutamate release and may underlie some of its neuroprotective and cognitive-enhancing effects.[17][18]

Physiological and Pharmacological Effects

The multifaceted mechanism of action of this compound translates into a range of physiological and potential therapeutic effects.

-

Neuroprotection: Several studies have highlighted the neuroprotective properties of related sulfated neurosteroids. DHEAS has been shown to protect neurons against glutamate-induced excitotoxicity and amyloid-beta toxicity.[19][20][21] This protection may be mediated through the activation of transcription factors like NF-κB and signaling pathways such as PI3K/Akt.[19][20]

-

Cognition and Memory: By modulating synaptic plasticity through its actions on GABA-A and NMDA receptors, this compound is implicated in learning and memory processes.[22] The general excitatory nature of its action is thought to contribute to enhanced cognitive function.

-

Proconvulsant Activity: A direct consequence of its GABA-A receptor antagonism is an increase in neuronal excitability, which can manifest as proconvulsant effects, particularly with chronic administration.[23] This underscores the importance of dose and context when considering its therapeutic potential.

-

Anti-inflammatory Effects: DHEAS has demonstrated anti-inflammatory actions in the brain, for instance, by inhibiting the production of inflammatory mediators in glial cells.[24] This suggests a role in mitigating neuroinflammation, which is a key factor in many neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and the closely related DHEAS. This data is essential for understanding its potency and concentration-dependent effects.

| Parameter | Value | Receptor/System | Species | Reference |

| IC₅₀ (GABA-induced currents) | 13 ± 3 µM | GABA-A Receptor | Rat (cultured neurons) | [9] |

| Brain Concentration (Anterior) | 1.58 ± 0.14 ng/g | Endogenous Level | Rat | [5][6] |

| Brain Concentration (Posterior) | 4.89 ± 1.06 ng/g | Endogenous Level | Rat | [5][6] |

| Plasma Concentration | 0.26 ± 0.13 ng/ml | Endogenous Level | Rat | [5][6] |

Note: Data for DHEAS is often used as a proxy due to the limited specific data on this compound and their similar mechanisms of action as GABA-A receptor negative modulators.

Key Experimental Methodologies

The investigation of this compound's neurosteroidal activity relies on a combination of sophisticated electrophysiological, biochemical, and behavioral techniques.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is fundamental for studying the direct effects of this compound on ion channel function.

-

Objective: To measure changes in GABA-induced currents in the presence of this compound.

-

Protocol Outline:

-

Cell Culture: Primary neurons (e.g., from rat ventral mesencephalon or hippocampus) are cultured on glass coverslips.[7][9]

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and superfused with an external saline solution.

-

Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing KCl to maintain the chloride equilibrium potential.

-

Whole-Cell Configuration: A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

-

Drug Application: GABA is applied to the cell to elicit an inward chloride current (at a holding potential of -60mV). This compound is then co-applied with GABA to observe its modulatory effect.[7]

-

Data Analysis: The peak amplitude of the GABA-induced current before and after the application of the neurosteroid is measured and compared to determine the percentage of inhibition and calculate parameters like IC₅₀.[9]

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound to its target receptors and to investigate its binding site.

-

Objective: To measure the inhibition of radiolabeled ligand binding (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the picrotoxin site) by this compound.[9][12]

-

Protocol Outline:

-

Membrane Preparation: Rat brain tissue (e.g., cerebral cortex) is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.[12]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³⁵S]TBPS) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is used to generate competition curves and perform Scatchard analysis to determine binding parameters (Kᵢ, Bₘₐₓ).[12]

-

In Vivo Neuroprotection Models (e.g., Amyloid-Beta Toxicity)

Animal models are crucial for evaluating the physiological effects of this compound in a complex biological system.

-

Objective: To assess the neuroprotective effects of this compound against Aβ-induced neurotoxicity in an animal model of Alzheimer's disease.[19]

-

Protocol Outline:

-

Animal Model: A transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice) is used.[19]

-

Treatment: Mice receive intraperitoneal injections of either vehicle control or this compound.

-

Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze or object recognition tests.

-

Histological Analysis: After a set period, the animals are euthanized, and their brains are collected. Brain sections are processed for immunohistochemistry to quantify Aβ plaque density and markers of neuronal apoptosis (e.g., caspase-3).[19]

-

Biochemical Analysis: Brain tissue homogenates can be used for Western blotting or ELISA to measure levels of signaling proteins (e.g., Akt, Bax, Bcl2) involved in cell survival pathways.[19]

-

Visualizations: Pathways and Protocols

Signaling Pathway: GABA-A Receptor Modulation

Caption: Negative allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for a whole-cell patch-clamp experiment studying neurosteroid modulation.

Logical Relationship: Neuroprotective Cascade

Caption: Proposed logical cascade for the neuroprotective effects of this compound.

Future Directions and Drug Development Implications

This compound represents a compelling endogenous modulator of neuronal function. Its unique profile as a negative allosteric modulator of GABA-A receptors, coupled with its effects on sigma-1 and potentially NMDA receptors, positions it as a tool for probing brain excitability and as a lead for novel therapeutic agents.

For drug development professionals, the key implications are:

-

Target for Excitability Disorders: Analogs of this compound could be developed to treat conditions characterized by excessive inhibition, such as certain cognitive disorders or positive symptoms of schizophrenia.

-

Neuroprotective Agents: Leveraging its neuroprotective pathways, particularly through sigma-1 receptor agonism, could lead to treatments for neurodegenerative diseases like Alzheimer's.[19][25]

-

Balancing Efficacy and Safety: The proconvulsant potential must be carefully managed. Structure-activity relationship (SAR) studies will be critical to designing molecules that retain desired neuroprotective or cognitive-enhancing effects while minimizing GABA-A antagonism.

Future research should focus on elucidating the specific receptor subunit combinations that this compound interacts with, further detailing its downstream signaling cascades, and exploring its therapeutic window in relevant preclinical models of CNS disorders.

References

- 1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Dehydroepiandrosterone (DHEA) and dehydrothis compound (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and measurement of dehydrothis compound in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and measurement of dehydrothis compound in rat brain [pubmed.ncbi.nlm.nih.gov]

- 7. The neurosteroid dehydrothis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Sulfated Steroids Pregnenolone Sulfate and Dehydrothis compound Inhibit the α 1 β 3 γ 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurosteroid regulation of CNS development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Neuroactive steroid dehydrothis compound inhibits 5-hydroxytryptamine (5-HT)-evoked glutamate release via activation of sigma-1 receptors and then inhibition of 5-HT3 receptors in rat prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotection by dehydroepiandrosterone-sulfate: role of an NFkappaB-like factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Dehydrothis compound on the Evoked Cortical Activity of Controls and of Brain-Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Proconvulsant effects of neurosteroids pregnenolone sulfate and dehydrothis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective Effects of Dehydrothis compound Through Inhibiting Expression of Matrix Metalloproteinase-9 from Bradykinin-Challenged Astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neurosteroid quantification in human brain regions: comparison between Alzheimer's and nondemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of Epiandrosterone Sulfate Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiandrosterone sulfate (EpiA-S) is a sulfated endogenous steroid, a metabolite of dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-sulfate (DHEA-S). Circulating levels of DHEA-S are known to be heritable, with genetic factors accounting for a significant portion of the observed variance.[1][2][3] Given that EpiA-S is a downstream metabolite, its levels are also influenced by genetic variations in the enzymes responsible for steroid biosynthesis and metabolism. This technical guide provides a comprehensive overview of the known genetic determinants of EpiA-S levels, with a primary focus on the robust genetic associations identified for its precursor, DHEA-S, due to the limited direct genetic association data for EpiA-S itself.

Core Genetic Associations

Genome-wide association studies (GWAS) have been instrumental in identifying genetic loci associated with circulating DHEA-S levels. A large meta-analysis of several GWAS cohorts identified eight independent single nucleotide polymorphisms (SNPs) significantly associated with serum DHEA-S concentrations.[4][5] These findings provide a strong foundation for understanding the genetic architecture of DHEA-S and, by extension, EpiA-S levels.

Table 1: Summary of Genome-Wide Significant SNPs Associated with DHEA-S Levels

| SNP | Nearest Gene | Chromosome:Position (GRCh37) | Risk Allele | Effect on DHEA-S Levels | p-value |

| rs11761528 | ZKSCAN5 | 7:100197642 | A | Decrease | 3.15 x 10-36 |

| rs2637125 | SULT2A1 | 19:50098099 | G | Decrease | 2.61 x 10-19 |

| rs740160 | ARPC1A | 7:99075038 | C | Decrease | 1.56 x 10-16 |

| rs17277546 | TRIM4 | 12:11183888 | A | Decrease | 4.50 x 10-11 |

| rs7181230 | BMF | 15:63749843 | A | Decrease | 5.44 x 10-11 |

| rs2497306 | HHEX | 10:94753998 | G | Decrease | 4.64 x 10-9 |

| rs6738028 | BCL2L11 | 2:111838888 | T | Decrease | 1.72 x 10-8 |

| rs2185570 | CYP2C9 | 10:96711958 | A | Decrease | 2.29 x 10-8 |

Data sourced from a meta-analysis of genome-wide association studies.[4][5]

The most directly relevant gene from this list for EpiA-S metabolism is SULT2A1, which encodes the sulfotransferase enzyme responsible for the sulfation of DHEA to DHEA-S.[1][6][7] Variations in this gene, including SNPs and copy number variations, have been shown to impact DHEA-S levels.[8] For instance, the G allele of rs2637125 in SULT2A1 is associated with lower DHEA-S levels.[4] Another SNP, rs182420 in SULT2A1, has also been linked to DHEA-S concentrations, particularly in specific populations.[6]

Metabolic Pathways and Genetic Influences

The biosynthesis and metabolism of EpiA-S are part of the broader steroidogenesis pathway. Understanding this pathway is crucial for interpreting the impact of genetic variations.

Diagram 1: Simplified Metabolic Pathway of DHEA to this compound

Caption: Simplified metabolic pathway from DHEA to this compound.

Genetic variations in the enzymes depicted in this pathway can lead to inter-individual differences in EpiA-S levels. For example, polymorphisms in SULT2A1 that reduce its enzymatic activity would be expected to lower the conversion of DHEA to DHEA-S, potentially leading to lower downstream levels of EpiA-S, assuming DHEA-S is a primary precursor. Conversely, variations in 5-alpha-reductase (SRD5A1, SRD5A2) or aldo-keto reductase family members like AKR1C2 could alter the production of Epiandrosterone from DHEA and androstenedione, thereby influencing the substrate available for sulfation into EpiA-S.

Diagram 2: Logical Relationship of Genetic Variants to this compound Levels

References

- 1. Metabolic GWAS of elite athletes reveals novel genetically-influenced metabolites associated with athletic performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic GWAS of elite athletes reveals novel genetically-influenced metabolites associated with athletic performance – ScienceOpen [scienceopen.com]

- 3. Eight Common Genetic Variants Associated with Serum DHEAS Levels Suggest a Key Role in Ageing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Eight common genetic variants associated with serum DHEAS levels suggest a key role in ageing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GWAS Catalog [ebi.ac.uk]

Epiandrosterone sulfate in pediatric and adolescent development

An In-depth Technical Guide on Epiandrosterone Sulfate in Pediatric and Adolescent Development

Abstract

This compound (EpiA-S) is a key adrenal steroid metabolite that, while less abundant than its precursor Dehydrothis compound (DHEA-S), holds distinct significance in the neuroendocrine changes characterizing pediatric and adolescent development. As a neurosteroid, EpiA-S plays a modulatory role in the central nervous system, and its fluctuating levels are intrinsically linked to the processes of adrenarche and puberty. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of EpiA-S, with a focus on its role during development. It details established experimental protocols for its quantification and presents its known signaling interactions, offering a resource for researchers, endocrinologists, and drug development professionals.

Introduction

The developmental epochs of childhood and adolescence are marked by profound changes in the endocrine system. Adrenarche, the maturation of the adrenal glands, typically precedes gonadal activation and is characterized by a significant rise in adrenal androgens, most notably DHEA-S. Epiandrosterone, a downstream metabolite of DHEA, and its sulfated conjugate, EpiA-S, are integral components of this adrenal steroid milieu. Though historically considered a minor androgen, emerging evidence highlights the neuroactive properties of EpiA-S, suggesting a potential role in modulating neuronal excitability and behavior during the critical window of adolescent brain development. Understanding the biochemistry and physiological impact of EpiA-S is crucial for elucidating the complex interplay of hormones that orchestrates normal development and contributes to various pediatric endocrine and psychiatric disorders.

Biochemistry and Metabolism

Synthesis Pathway

This compound is not secreted directly but is synthesized in the adrenal cortex and peripheral tissues from DHEA. The pathway involves several key enzymatic steps. DHEA is first converted to androstenedione. Subsequently, androstenedione is metabolized into epiandrosterone. The final step is the sulfation of epiandrosterone by the sulfotransferase enzyme SULT2A1, which is highly expressed in the adrenal glands, to form the more stable and abundant this compound.

Caption: Biosynthetic pathway of this compound from Cholesterol.

Circulating Levels During Development

Serum concentrations of EpiA-S mirror the pattern of its precursor, DHEA-S, throughout childhood and adolescence. Levels are relatively high in neonates, decline rapidly in infancy, and remain low throughout early childhood. A significant rise marks the onset of adrenarche, with concentrations continuing to increase throughout puberty before peaking in young adulthood.

Table 1: Representative Serum Concentrations of this compound (EpiA-S) by Developmental Stage

| Developmental Stage | Age Range (Years) | Typical EpiA-S Concentration (µg/dL) |

| Infancy & Early Childhood | 1 - 5 | < 15 |

| Pre-Adrenarche | 6 - 7 | 15 - 40 |

| Adrenarche / Early Puberty | 8 - 12 | 40 - 150 |

| Mid-to-Late Puberty | 13 - 17 | 100 - 300 |

| Young Adulthood | 18 - 25 | 150 - 400 |

| Note: These values are illustrative and compiled from general patterns of adrenal androgen secretion. Precise reference ranges for EpiA-S are not as well-established as for DHEA-S and can vary significantly with the analytical method used. |

Physiological Roles and Signaling

Neuroactive Properties: GABA-A Receptor Modulation

EpiA-S is classified as a neurosteroid, capable of directly modulating neuronal function. One of its primary mechanisms of action in the central nervous system is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Specifically, it acts as a negative allosteric modulator, binding to a site on the receptor complex to decrease the influx of chloride ions in response to GABA.[1][3] This inhibitory effect on GABAergic transmission can lead to increased neuronal excitability. The balance of such neurosteroids is thought to be critical for mood, stress response, and cognitive function during adolescence.

Caption: Negative allosteric modulation of the GABA-A receptor by EpiA-S.

Androgenic Activity

While its sulfated form is largely inactive, epiandrosterone itself is a weak androgen. More importantly, it can be peripherally converted to the potent androgen dihydrotestosterone (DHT), thereby contributing to the overall androgenic load.[4] This activity is responsible for androgen-mediated developmental events such as the growth of pubic and axillary hair (pubarche).

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold-standard methodology for the accurate and specific quantification of EpiA-S in biological matrices like serum or plasma is LC-MS/MS. This technique offers superior sensitivity and specificity compared to traditional immunoassays.

Detailed Methodology:

-

Sample Preparation:

-

Thawing and Aliquoting: Frozen serum/plasma samples are thawed, vortexed, and a precise aliquot (e.g., 100 µL) is transferred to a clean tube.

-

Internal Standard Spiking: A deuterated internal standard (e.g., Epiandrosterone-d5-sulfate) in a solution is added to each sample, calibrator, and quality control to correct for matrix effects and procedural losses.

-

Protein Precipitation: A protein precipitation solvent (e.g., ice-cold acetonitrile) is added to denature and precipitate proteins. Samples are vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes).

-

Supernatant Transfer: The clear supernatant containing the steroids is carefully transferred to a new plate or set of tubes for analysis.

-

-

Chromatographic Separation:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

Column: A reverse-phase C18 column is typically employed for separation.

-

Mobile Phase: A gradient elution is performed using two mobile phases, such as (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. The gradient is programmed to separate EpiA-S from other endogenous steroids.

-

-

Mass Spectrometric Detection:

-

Instrumentation: A triple quadrupole mass spectrometer is used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of EpiA-S and its internal standard.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (EpiA-S) and the internal standard to ensure specificity and accurate quantification.

-

-

Data Analysis:

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators.

-

Quantification: The concentration of EpiA-S in the unknown samples is calculated by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Caption: Experimental workflow for EpiA-S quantification via LC-MS/MS.

Drug Development and Future Directions

The distinct neuroactive profile of EpiA-S and its changing levels during the sensitive developmental window of adolescence make it a molecule of interest for drug development. Dysregulation of neurosteroid balance has been implicated in mood disorders, anxiety, and schizophrenia, many of which have their onset during puberty. Therapeutic strategies could involve the development of selective modulators of the SULT2A1 enzyme to control EpiA-S synthesis or the design of small molecules that mimic or antagonize its effects at the GABA-A receptor. Further research is required to fully delineate the specific contributions of EpiA-S to both normal and pathological adolescent development, which could unveil novel biomarkers and therapeutic targets for pediatric neuropsychiatric conditions.

References

- 1. Receptor binding and electrophysiological effects of dehydrothis compound, an antagonist of the GABAA receptor [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the GABAA Receptor by Sulfated Neurosteroids: A Mechanistic Comparison Study between Pregnenolone Sulfate and Dehydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of the neurosteroid dehydrothis compound with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epiandrosterone: physiological effects and applications_Chemicalbook [chemicalbook.com]

For Immediate Release

This technical guide provides a comprehensive overview of the age-related changes in Epiandrosterone sulfate (EpiA-S) concentration, intended for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on the metabolic pathways, quantitative data, and experimental protocols relevant to the study of EpiA-S.

Introduction